

# N-Fmoc-8-aminooctanoic Acid Linker: Application Notes and Protocols for Bioconjugation

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## Compound of Interest

Compound Name: *N-Fmoc-8-aminooctanoic acid*

Cat. No.: B557866

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These application notes provide a comprehensive overview of the use of the **N-Fmoc-8-aminooctanoic acid** linker in various bioconjugation techniques. This versatile linker serves as a flexible, hydrophilic spacer arm crucial for applications such as Solid-Phase Peptide Synthesis (SPPS), the development of Antibody-Drug Conjugates (ADCs), and the immobilization of molecules on surfaces for biosensor and other applications.<sup>[1][2]</sup>

## Application in Solid-Phase Peptide Synthesis (SPPS)

**N-Fmoc-8-aminooctanoic acid** is widely used in Fmoc-based solid-phase peptide synthesis to introduce a spacer between a peptide and a label, a cytotoxic drug, or a solid support.<sup>[1][2]</sup> Its incorporation is dependent on an efficient coupling strategy to ensure high yield and purity of the final peptide conjugate.<sup>[1][2]</sup>

## Comparative Performance of Common Coupling Reagents

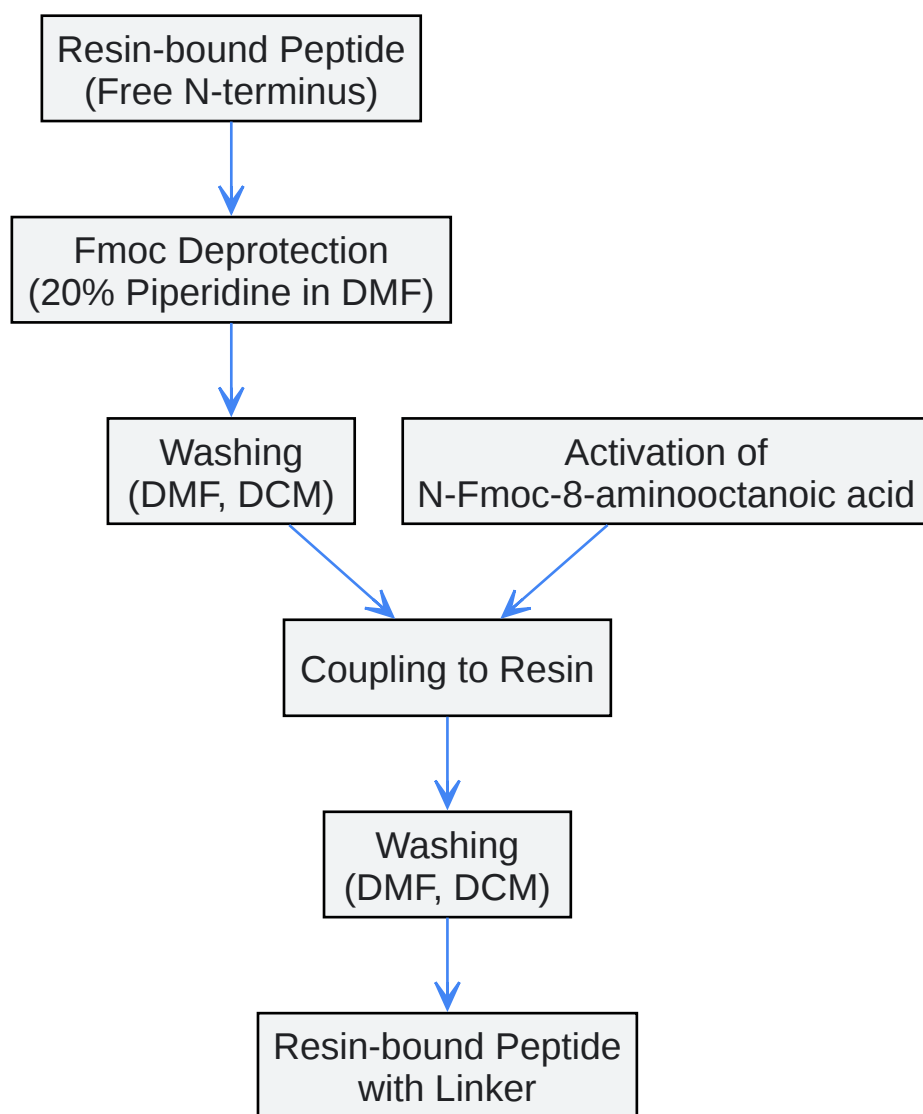
For a non-sterically hindered linker like **N-Fmoc-8-aminooctanoic acid**, several standard coupling reagents can be effectively employed.<sup>[1][2]</sup> While extensive comparative studies with specific quantitative data for this particular linker are not readily available in the literature, the

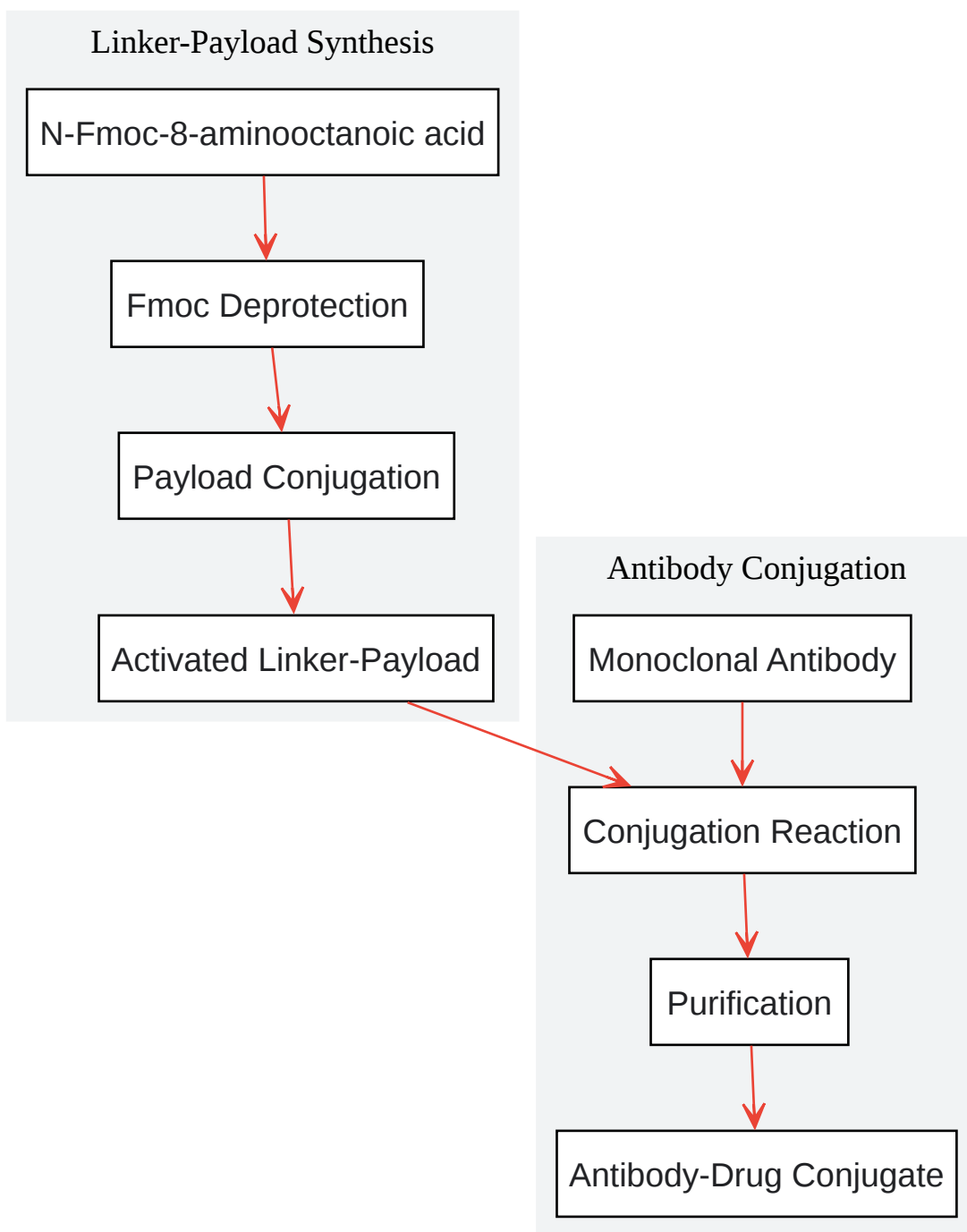
general performance characteristics of common coupling reagents provide a strong indication of their efficacy. The following table summarizes these characteristics.

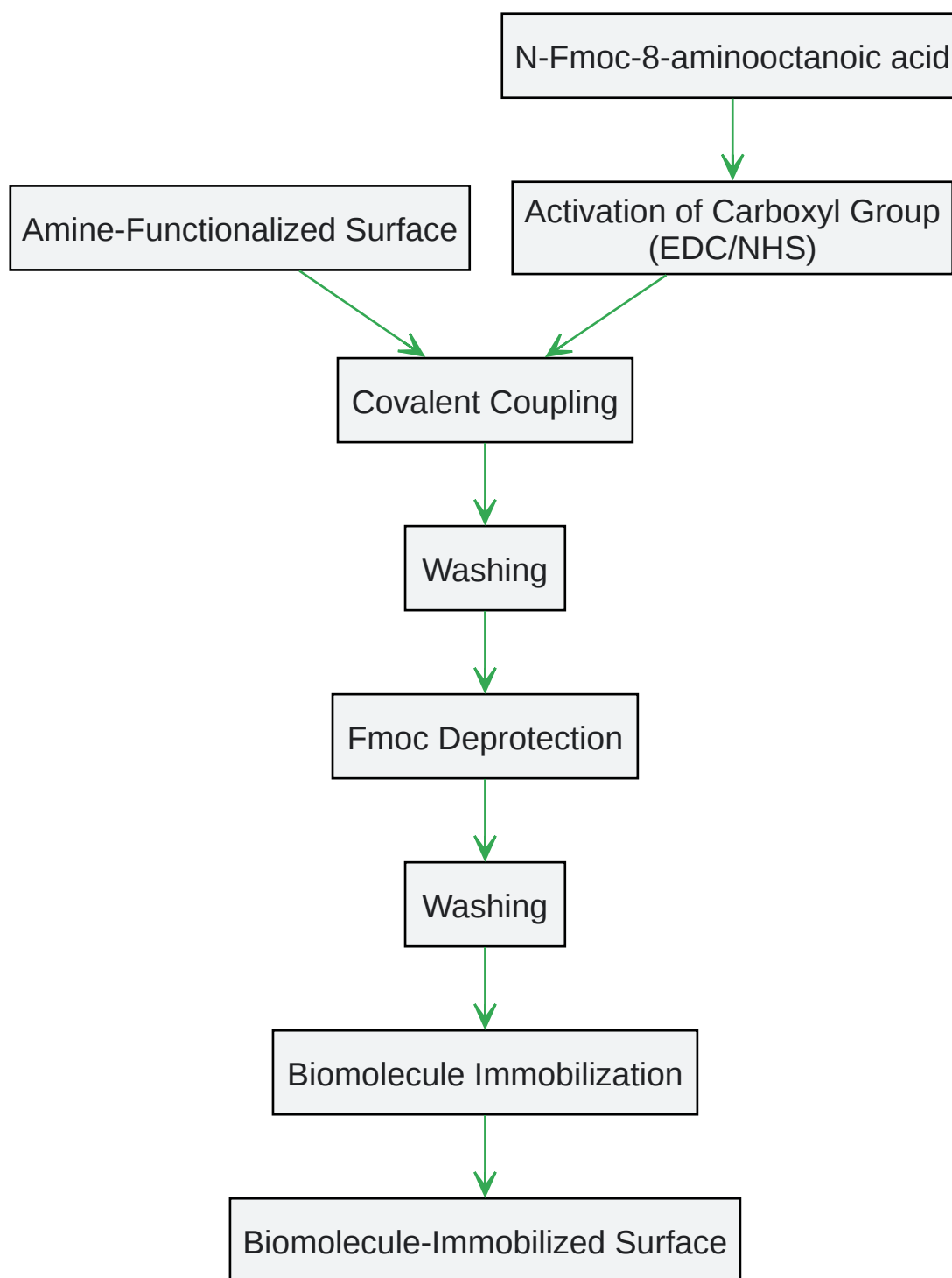
Coupling Reagent/Method	Activating Agent(s)	Relative Reactivity	Key Advantages	Potential Disadvantages
Uronium/Aminium Salts				
HATU	DIPEA or Collidine	Very High	Fast reaction kinetics; highly effective for standard and hindered couplings. <a href="#">[1]</a>	Potential for guanidinylation of the N-terminus if used in excess. <a href="#">[1]</a>
HBTU	DIPEA	High	Reliable and cost-effective for routine couplings. <a href="#">[1]</a>	Slower than HATU; potential for side reactions with sensitive amino acids.
Carbodiimide Method				
DIC / HOBt	HOBt	Moderate	Cost-effective; low risk of racemization when used with HOBt. <a href="#">[1]</a> <a href="#">[2]</a>	Slower reaction times compared to uronium salts; formation of insoluble DCU byproduct with DCC. <a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols for SPPS

A typical cycle in Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid, in this case, **N-Fmoc-8-aminooctanoic acid**.[\[1\]](#)[\[2\]](#)







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## References

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